molecular formula C14H14BrNO3S2 B2965475 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromobenzenesulfonamide CAS No. 2034272-44-9

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-bromobenzenesulfonamide

Cat. No.: B2965475
CAS No.: 2034272-44-9
M. Wt: 388.29
InChI Key: BPGTUXIIKFPUDV-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . Initially, ethylcyanoacetate and cyclohexanone were reacted with sulfur at room temperature with continuous stirring in the presence of diethylamine .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, catalytic protodeboronation of alkyl boronic esters has been reported .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Enzyme Inhibition and In Silico Studies

A study by Riaz (2020) on a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides revealed significant enzyme inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase. These findings were supported by in silico studies, indicating the potential of these compounds for therapeutic applications in conditions related to enzyme dysfunction (Riaz, 2020).

Synthesis and Evaluation for Anticholinesterase and Antioxidant Activities

Mphahlele, Gildenhuys, and Zamisa (2021) synthesized derivatives of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and evaluated them for their anticholinesterase and antioxidant activities. These compounds showed promise in enzymatic assays, providing a basis for further development in therapeutic agents targeting neurodegenerative diseases (Mphahlele et al., 2021).

Synthesis, Characterization, and Evaluation of Anticancer Agents

Ş. Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies highlight the multifunctional potential of sulfonamide derivatives in the development of novel therapeutic agents (Ş. Küçükgüzel et al., 2013).

Novel Synthesis Approaches and Anticancer Properties

Zhang, Shi-jie, Hu, and Wei-Xiao (2010) reported the synthesis and characterization of a novel sulfonamide derivative with unexpected anticancer properties. This work provides insight into novel synthetic pathways and the potential for sulfonamide derivatives in cancer therapy (Zhang et al., 2010).

Kinetics and Mechanism of Oxidation Studies

Gurumurthy, Sathiyanarayanan, and Gopalakrishnan (1992) studied the oxidation of ethyl phenylthioacetates by bromamine-B, providing valuable information on the reaction kinetics and mechanism involving sulfonamide compounds. This research contributes to the understanding of chemical reactions and potential applications in synthetic chemistry (Gurumurthy et al., 1992).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their structure and the specific biological target. For example, some thiophene derivatives have shown excellent urease inhibition activity .

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S2/c1-10(17)13-7-6-11(20-13)8-9-16-21(18,19)14-5-3-2-4-12(14)15/h2-7,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGTUXIIKFPUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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